molecular formula C24H22N4O2 B2579257 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448072-45-4

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2579257
CAS No.: 1448072-45-4
M. Wt: 398.466
InChI Key: VJZWQGXNFXYJAF-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 3-methyl-1,2,4-oxadiazole heterocycle, a privileged structure known for its favorable metabolic stability and role as a bioisostere for ester and amide functionalities, which is often utilized to optimize the physicochemical properties of lead molecules . The molecular architecture integrates a benzhydryl-urea moiety, a structural motif frequently encountered in the design of compounds targeting various enzymes and receptors. The 1,2,4-oxadiazole ring, in particular, is a common feature in compounds investigated for a range of biological activities, including as fungicidal agents, highlighting its relevance in agrochemical and pharmaceutical development . The integration of the urea linker further enhances the compound's potential for forming key hydrogen-bonding interactions with biological targets. This makes it a valuable tool for researchers building structure-activity relationship (SAR) models, screening for novel bioactive compounds, and exploring new chemical spaces in hit-to-lead optimization campaigns. Its primary research value lies in its application as a core building block for the synthesis and evaluation of new molecular entities.

Properties

IUPAC Name

1-benzhydryl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-25-22(30-28-17)16-20-14-8-9-15-21(20)26-24(29)27-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23H,16H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZWQGXNFXYJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Attachment of the benzhydryl group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and a suitable nucleophile.

    Coupling with the phenylurea moiety: The final step involves coupling the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group with a phenylurea derivative under appropriate conditions, such as using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that derivatives of the benzhydryl urea scaffold exhibit significant activity as cannabinoid receptor ligands. Specifically, compounds similar to 1-benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been identified as inverse agonists at the CB1 cannabinoid receptor. These findings suggest potential applications in treating conditions related to cannabinoid signaling, such as obesity and pain management .

Anticancer Activity

Recent studies have demonstrated that compounds incorporating the oxadiazole moiety exhibit promising anticancer properties. For instance, N-benzhydrylpiperazine and 1,3,4-oxadiazoles were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including HeLa cells. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Topoisomerase Inhibition

The compound's structural characteristics make it a candidate for developing topoisomerase inhibitors. Topoisomerases are critical enzymes involved in DNA replication and transcription; thus, inhibitors can serve as effective anticancer therapies by disrupting these processes. The synthesis of derivatives that target these enzymes is an area of active research .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • CB1 Receptor Inverse Agonists : A study synthesized various derivatives based on the benzhydryl urea scaffold and evaluated their affinity for CB1 receptors. The results showed that specific modifications led to increased selectivity and potency as inverse agonists .
  • Antiproliferative Effects : In a study focusing on N-benzhydrylpiperazine derivatives combined with oxadiazoles, it was found that certain compounds exhibited significant inhibitory effects on HeLa cell proliferation through apoptosis induction. This underscores the therapeutic potential of such scaffolds in oncology .

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling.

    Modulating Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Notes

  • Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring’s resistance to metabolic degradation is critical for in vivo efficacy, as highlighted in antipicornaviral studies .
  • Unresolved Questions : The exact binding mode of urea derivatives to biological targets (e.g., receptors or enzymes) remains under investigation, necessitating further crystallographic or docking studies.

Biological Activity

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its structure includes a benzhydryl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety, which contribute to its potential biological activities. The compound has garnered attention in medicinal chemistry for its possible pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

PropertyValue
IUPAC Name 1-benzhydryl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Molecular Formula C24_{24}H22_{22}N4_{4}O2_{2}
Molecular Weight 398.5 g/mol
CAS Number 1448072-45-4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in biochemical pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways.
  • Gene Expression Regulation : The compound could modulate gene expression, affecting protein synthesis and cellular function .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that urea derivatives can possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes.
  • Antimicrobial Activity : The presence of the oxadiazole ring is associated with enhanced antimicrobial properties against various pathogens .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, although further research is required to establish its efficacy and mechanism .

In Vitro Studies

In vitro evaluations have demonstrated the compound's potential as an inhibitor of specific enzymes related to cancer metabolism. For example, in a study focusing on indoleamine 2,3-dioxygenase (IDO1), derivatives similar to the target compound showed significant inhibitory activity, suggesting a promising pathway for further development in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications on the phenyl ring or the urea linkage can significantly influence biological activity. For instance, substituents at the para position on the phenyl ring have been shown to enhance IDO1 inhibitory activity compared to unsubstituted derivatives .

Comparative Analysis

A comparative analysis of similar compounds indicates that while many phenyl urea derivatives exhibit varying degrees of biological activity, those containing heteroaryl groups tend to show improved potency against specific targets .

Q & A

Q. What are best practices for validating synthetic impurities and ensuring purity in pharmacological studies?

  • Methodological Answer :
  • HPLC-PDA/MS : Monitor reaction intermediates with C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA). Set purity thresholds at ≥95% .
  • Stability Studies : Accelerate degradation under ICH Q1A conditions (40°C/75% RH) to identify hydrolytically labile groups (e.g., oxadiazole ring) .

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